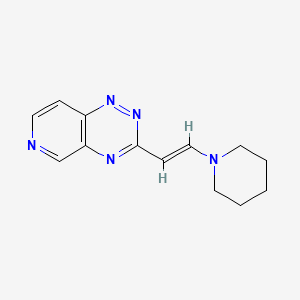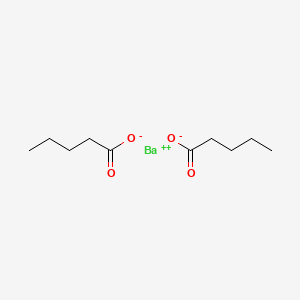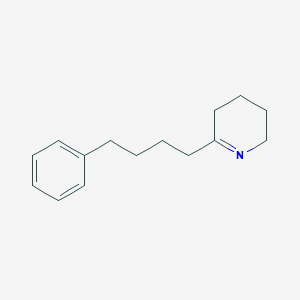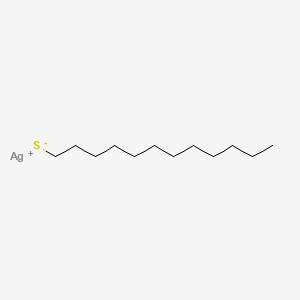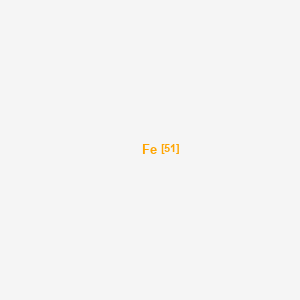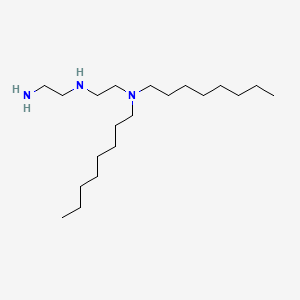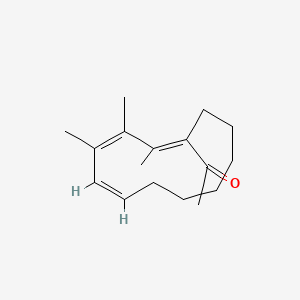
Ethanone, 1-(trimethylcyclododecatrienyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethanone, 1-(trimethylcyclododecatrienyl)- is an organic compound with the molecular formula C17H26O It is characterized by a cyclododecatriene ring substituted with a trimethyl group and an ethanone moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 1-(trimethylcyclododecatrienyl)- typically involves the cyclization of dodecatriene followed by the introduction of a trimethyl group and an ethanone moiety. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of Ethanone, 1-(trimethylcyclododecatrienyl)- may involve large-scale cyclization reactions using continuous flow reactors. The process is optimized to maximize efficiency and minimize waste, often incorporating recycling of solvents and catalysts.
Analyse Des Réactions Chimiques
Types of Reactions
Ethanone, 1-(trimethylcyclododecatrienyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ethanone moiety to an alcohol.
Substitution: The trimethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions may require the use of strong acids or bases as catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Applications De Recherche Scientifique
Ethanone, 1-(trimethylcyclododecatrienyl)- has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving cell signaling and metabolic pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Ethanone, 1-(trimethylcyclododecatrienyl)- involves its interaction with specific molecular targets. The trimethylcyclododecatrienyl moiety may interact with enzymes or receptors, modulating their activity. The ethanone group can participate in hydrogen bonding and other interactions, influencing the compound’s overall effect.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethanone, 1-(dimethylcyclododecatrienyl)-
- Ethanone, 1-(trimethylcyclododecadienyl)-
- Ethanone, 1-(trimethylcyclododecatetraenyl)-
Uniqueness
Ethanone, 1-(trimethylcyclododecatrienyl)- is unique due to its specific substitution pattern and the presence of the ethanone moiety. This combination of structural features imparts distinct chemical and physical properties, making it valuable for various applications.
Propriétés
Numéro CAS |
71550-37-3 |
|---|---|
Formule moléculaire |
C17H26O |
Poids moléculaire |
246.4 g/mol |
Nom IUPAC |
1-[(1E,3Z,5Z)-2,3,4-trimethylcyclododeca-1,3,5-trien-1-yl]ethanone |
InChI |
InChI=1S/C17H26O/c1-13-11-9-7-5-6-8-10-12-17(16(4)18)15(3)14(13)2/h9,11H,5-8,10,12H2,1-4H3/b11-9-,14-13-,17-15+ |
Clé InChI |
NUEJKVHPFVKGKP-HZLMAEHRSA-N |
SMILES isomérique |
C/C/1=C(/C(=C(\CCCCCC/C=C1)/C(=O)C)/C)\C |
SMILES canonique |
CC1=C(C(=C(CCCCCCC=C1)C(=O)C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



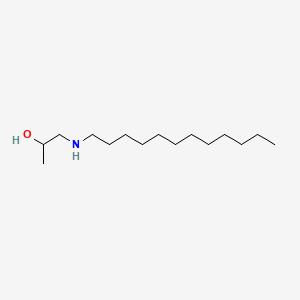
![3-bromo-1H-dibenzo[de,h]quinoline-2,7-dione](/img/structure/B12646126.png)
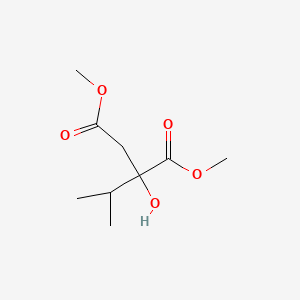


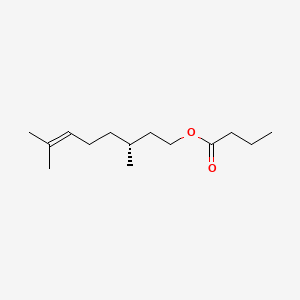
![methyl 2-[[(4R)-4-[(3R,5S,7S,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetate](/img/structure/B12646161.png)
